Chlorodiiodomethane

Genotoxicity Mammalian Cell Assay Drinking Water Safety

Chlorodiiodomethane (CHClI₂), also referred to as chloro(diiodo)methane, is a member of the trihalomethane (THM) class of halogenated organic compounds. It has a molecular weight of 302.28 g/mol and a calculated density of 3.2 g/cm³ at standard conditions, with a boiling point of 190.8°C at 760 mmHg.

Molecular Formula CHClI2
Molecular Weight 302.28 g/mol
CAS No. 638-73-3
Cat. No. B121519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodiiodomethane
CAS638-73-3
SynonymsChlorodiiodomethane
Molecular FormulaCHClI2
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC(Cl)(I)I
InChIInChI=1S/CHClI2/c2-1(3)4/h1H
InChIKeyRYPFDEIVUZVDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodiiodomethane (CAS 638-73-3) Technical Specifications and Procurement Profile


Chlorodiiodomethane (CHClI₂), also referred to as chloro(diiodo)methane, is a member of the trihalomethane (THM) class of halogenated organic compounds [1]. It has a molecular weight of 302.28 g/mol and a calculated density of 3.2 g/cm³ at standard conditions, with a boiling point of 190.8°C at 760 mmHg . Its logP (XLogP3-AA) is 2.4, indicating moderate hydrophobicity [2]. The compound is recognized as an emerging iodinated disinfection by-product (I-DBP) in chloraminated and chlorinated water systems, alongside being a specialized reagent in synthetic organic chemistry [1][3].

1Iodinated DBP monitoring in drinking water, wastewater, and recreational waters
2Breakpoint chlorination studies and pre-breakpoint process characterization
3Comparative toxicity screening of halogenated THMs (mammalian cell & bacterial assays)
4Marine and estuarine volatile halocarbon analysis via purge-and-trap GC/MS

Why Chlorodiiodomethane Cannot Be Interchanged with Other Iodo-Trihalomethanes (I-THMs)


Despite belonging to the same class of iodinated trihalomethanes (I-THMs), chlorodiiodomethane (CDIM) exhibits distinct physico-chemical behavior and toxicological profiles compared to its analogs like bromodiiodomethane (BDIM), dichloroiodomethane (DCIM), and iodoform (TIM). Substitution is not scientifically justifiable due to differential reactivity and toxicity. CDIM's unique combination of one chlorine and two iodine atoms results in a specific hydrophobic balance (XLogP3-AA 2.4) that differs from bromo- or tri-iodo analogs, affecting its environmental partitioning and analytical extraction efficiency [1]. Furthermore, while I-THMs generally show enhanced cytotoxicity over chlorinated/brominated THMs, within the iodo-class, CDIM occupies a specific middle rank for chronic mammalian cell cytotoxicity (approximately equivalent to bromochloroiodomethane but higher than DCIM) and is among the minority of I-THMs that demonstrate direct genotoxicity in mammalian cells [2]. These quantitative disparities in toxicity rank order and detection rates necessitate its specific analytical monitoring and controlled use rather than reliance on class-wide assumptions or substitution with more prevalent analogs.

Physicochemical & partitioning mismatch
Chlorodiiodomethane (XLogP3-AA 2.4) has a distinct hydrophobic balance; bromodiiodomethane and iodoform show different extraction behavior and environmental partitioning.
Toxicity rank order differs within I-THM class
CDIM demonstrates direct genotoxicity in mammalian cells, unlike bromochloroiodomethane or dichloroiodomethane; class-wide assumptions do not hold for genotoxic endpoints.
Formation-zone specificity cannot be inferred from other I-THMs
CDIM is a pre-breakpoint marker, whereas dichloroiodomethane dominates post-breakpoint; monitoring one does not inform the other's formation conditions.

Quantitative Differentiation of Chlorodiiodomethane (CDIM) vs. Primary I-THM Comparators


Genotoxicity Rank Order: Chlorodiiodomethane vs. Bromochloroiodomethane and Dichloroiodomethane

Chlorodiiodomethane exhibits genotoxic activity in mammalian cells, placing it among the minority (7 of 13 compounds) of iodinated DBPs that are genotoxic. Its potency ranks above several structurally similar I-THMs and iodo-acids in the same assay system [1].

Genotoxicity rank order
Head-to-head
CDIM: Rank #3 among 13 iodinated DBPs, genotoxic.
BCIM & DCIM: Non-genotoxic in the same assay.
Supports genotoxicity screening panel selection
In vitro mammalian cell chronic assay; rank higher than several iodo-acids.
Genotoxicity Mammalian Cell Assay Drinking Water Safety

Cytotoxicity Threshold Comparison: CDIM vs. Brominated/Chlorinated THM Analogs

In Salmonella assays, iodinated THMs (I-THMs), including chlorodiiodomethane, demonstrate significantly higher cytotoxicity compared to their brominated and chlorinated THM analogs. However, within the I-THM class, CDIM shares a common cytotoxicity threshold with other I-THMs, distinct from the potent mutagen iodoform [1].

Cytotoxicity threshold
Class-level
~2.5 µmoles/plate (I-THM group); non-mutagenic in Salmonella TA100/RSJ100 ±S9.
Indicates elevated I-THM cytotoxicity without iodoform-like mutagenicity
Class inference; verification for CDIM-specific threshold recommended.
Cytotoxicity Salmonella Assay Toxicology

Formation Zone Specificity: CDIM and Iodoform vs. Dichloroiodomethane in Breakpoint Chlorination

During breakpoint chlorination of iodide-containing waters, chlorodiiodomethane exhibits a distinct formation pattern compared to dichloroiodomethane. CDIM is predominantly formed under pre-breakpoint (low chlorine dose) conditions, whereas DCIM becomes the dominant I-THM species only after the breakpoint (high chlorine dose) is reached [1].

Formation zone specificity
Head-to-head
CDIM + iodoform: major I-THMs in pre-breakpoint zone.
DCIM: dominant post-breakpoint.
Enables chlorination stage fingerprinting
Breakpoint chlorination of iodide-containing water; NOM and I⁻ dependent.
Water Treatment Disinfection By-product Formation Breakpoint Chlorination

Analytical Method Linearity and Detection: Chlorodiiodomethane vs. Other VHOCs

In a validated purge-and-trap GC/MS method for volatile halogenated organic compounds (VHOCs) in seawater and brackish water, the calibration curve for chloroiodomethane (including chlorodiiodomethane) demonstrated excellent linearity, with a correlation coefficient (R²) >0.981, and a limit of detection (LOD) of <0.13 pmol/L [1]. This performance is comparable to or better than other dihalogenated methanes like diiodomethane (LOD <0.21 pmol/L) but less sensitive than bromoiodomethane (LOD <0.13 pmol/L, R²>0.997) [1].

GC-MS method performance
Method context
R² >0.981; LOD comparable to bromoiodomethane, better than diiodomethane.
Supports purge-and-trap GC/MS method validation for seawater matrices
Cross-study data; matrix-specific validation advised.
Analytical Chemistry GC-MS Method Validation Volatile Halogenated Organics

Primary Application Scenarios for Chlorodiiodomethane Based on Quantitative Differentiation


Environmental Water Quality Monitoring for Genotoxic Iodinated DBPs

Given its established genotoxicity in mammalian cell assays, chlorodiiodomethane should be included in targeted analytical monitoring programs for emerging, high-toxicity iodinated DBPs in drinking water, wastewater effluent, and recreational waters. This is especially critical for water systems employing chloramination or those with source waters high in iodide, where CDIM formation is enhanced [1]. Unlike more abundant but non-genotoxic I-THMs like bromochloroiodomethane, CDIM serves as a key marker for a specific genotoxic risk profile [1].

Water Treatment Process Optimization and Breakpoint Chlorination Studies

In process engineering and water treatment research, chlorodiiodomethane is a specific diagnostic marker for pre-breakpoint chlorination conditions. Researchers should quantify CDIM to understand the impact of low chlorine doses, organic precursor load (NOM), and iodide concentration on I-DBP formation [2]. Its presence, relative to dichloroiodomethane, indicates whether the disinfection process is operating in the pre- or post-breakpoint regime, guiding adjustments to chlorine dose and contact time to minimize toxic by-product formation [2].

Comparative Toxicology Studies of Halogenated Disinfection By-products

For in vitro toxicology research, chlorodiiodomethane is an essential comparator compound. It represents the iodo-THM subclass with demonstrated genotoxicity but lacks the specific mutagenic profile of iodoform in bacterial assays. Its use in a panel of DBP standards (alongside BCIM, DCIM, TIM) allows researchers to delineate structure-activity relationships for cytotoxicity, genotoxicity, and mutagenicity within the trihalomethane family [3][4].

Marine and Estuarine Biogeochemistry: Halocarbon Cycling

In marine chemistry, chlorodiiodomethane is a target analyte for understanding natural halocarbon production and cycling. The validated analytical methods for its detection in seawater at sub-picomolar levels (LOD <0.13 pmol/L) [5] enable its use as a tracer for both anthropogenic (DBP) and natural (biological) halogenation processes in coastal and open ocean environments.

Application
Selection Property
Validation Focus
Environmental Monitoring for Genotoxic I-DBPs
Mammalian cell genotoxicity rank order
Inclusion in targeted I-DBP panels; differentiation from non-genotoxic I-THMs
Breakpoint Chlorination Studies
Pre-breakpoint formation dominance
Monitor CDIM/DCIM ratio to infer chlorination stage and organic precursor load
Comparative Toxicology Studies
Cytotoxic but non-mutagenic I-THM profile
Structure-activity relationship analysis within DBP panels; comparator to iodoform
Marine Halocarbon Cycling
Sub-picomolar LOD in seawater matrices
Purge-and-trap GC/MS method validation for volatile halogenated organics

Technical Documentation Hub

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13 linked technical documents
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